3-(4-bromophenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one 3-(4-bromophenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15578754
InChI: InChI=1S/C19H13BrO3/c1-10-11(2)19(21)23-18-8-17-15(7-14(10)18)16(9-22-17)12-3-5-13(20)6-4-12/h3-9H,1-2H3
SMILES:
Molecular Formula: C19H13BrO3
Molecular Weight: 369.2 g/mol

3-(4-bromophenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one

CAS No.:

Cat. No.: VC15578754

Molecular Formula: C19H13BrO3

Molecular Weight: 369.2 g/mol

* For research use only. Not for human or veterinary use.

3-(4-bromophenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one -

Specification

Molecular Formula C19H13BrO3
Molecular Weight 369.2 g/mol
IUPAC Name 3-(4-bromophenyl)-5,6-dimethylfuro[3,2-g]chromen-7-one
Standard InChI InChI=1S/C19H13BrO3/c1-10-11(2)19(21)23-18-8-17-15(7-14(10)18)16(9-22-17)12-3-5-13(20)6-4-12/h3-9H,1-2H3
Standard InChI Key PUTQADLPKURAHY-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Br)C

Introduction

3-(4-Bromophenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one is a heterocyclic organic compound that belongs to the fused furochromene family. This compound features a bromophenyl group attached to the furochromene core, which is further substituted with methyl groups at positions 5 and 6. The molecular structure suggests potential biological activity due to its conjugated aromatic systems and heterocyclic framework.

Structural Characteristics

PropertyDetails
Chemical FormulaC18H13BrO3
Molecular Weight357.20 g/mol
Core StructureFuro[3,2-g]chromen
Substituents- 4-Bromophenyl group
- Methyl groups at positions 5 and 6
Functional Groups- Bromine atom
- Lactone group
- Aromatic rings

The compound's structure is characterized by a lactone ring fused with a furan ring and a chromene backbone. The bromophenyl substitution enhances its electron density and may influence its interaction with biological targets.

Synthesis Pathways

The synthesis of 3-(4-bromophenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. A common approach includes:

  • Starting Materials:

    • A bromobenzene derivative (e.g., 4-bromobenzaldehyde) as the source of the bromophenyl group.

    • Precursors for the furochromene core, such as coumarins or salicylaldehyde derivatives.

  • Key Reactions:

    • Cyclization reactions to form the furochromene core.

    • Electrophilic substitution to introduce bromine at the phenyl ring.

    • Methylation at positions 5 and 6 using alkylating agents.

  • Conditions:

    • Acidic or basic catalysts are often used to facilitate cyclization.

    • Organic solvents such as dichloromethane or ethanol are employed for reaction stability.

Analytical Data

Analytical TechniqueObserved Data
IR SpectroscopyPeaks for C=O (lactone), C=C (aromatic), and C–Br stretching vibrations
NMR SpectroscopySignals corresponding to methyl groups, aromatic protons, and bromine shifts
Mass Spectrometry (MS)Molecular ion peak at m/z = 357 confirming molecular weight

These techniques confirm the structural integrity of the compound and its functional groups.

Research Applications

The compound's unique structure makes it a candidate for research in:

  • Drug Discovery:

    • Screening for anticancer or antimicrobial properties.

    • Development of enzyme inhibitors targeting specific pathways.

  • Material Science:

    • Potential use in organic semiconductors due to its conjugated system.

  • Synthetic Chemistry:

    • A precursor for designing more complex heterocyclic frameworks.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator